Calcium formate

概要

説明

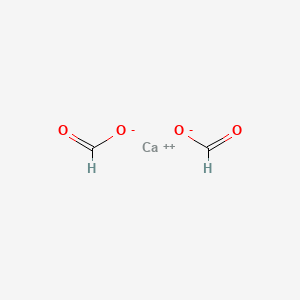

Calcium formate is a white free-flowing and non-toxic crystalline powder with a molecular formula of C2H2CaO4 . It is neutral, slightly bitter, and hygroscopic, with good solubility in water . It is mainly used in construction mortar and various concretes to accelerate the hardening speed of cement and shorten its setting time .

Synthesis Analysis

Calcium formate is produced through the reaction of calcium hydroxide with formic acid . The reaction produces calcium formate and water. The chemical equation for this reaction is as follows: The reaction takes place at room temperature and atmospheric pressure .Molecular Structure Analysis

Calcium formate has a molecular formula of C2H2CaO4 . Its molecular weight is 130.11 . The percent composition is C 18.46%, H 1.55%, Ca 30.80%, O 49.19% .Chemical Reactions Analysis

Calcium formate is produced in the aqueous phase by a reaction of calcium hydroxide with formaldehyde in the presence of hydrogen peroxide . Calcium formate’s chemical equation for this reaction is as follows: .Physical And Chemical Properties Analysis

Calcium formate is a white-to-yellow crystalline powder . It is stable at room temperature, inflammable, and forms orthorhombic crystals . It has a slight acidic odor . It is soluble in water but insoluble in ethanol . Its density is 2.02 g/cm³ .科学的研究の応用

Animal Feed Additive

Calcium formate is used as a technological additive in animal feed for all species . It has been evaluated for its safety and efficacy when used as a preservative in feed . The European Commission’s Panel on Additives and Products or Substances used in Animal Feed (FEEDAP) has delivered a scientific opinion on the application for the re-evaluation of calcium formate when used as a preservative in feed for all animal species .

Medical Applications

Calcium formate has certain application value in the medical field . It can be used in the preparation of antacids, such as antacid stomach drugs . In addition, calcium formate can also be used as a calcium supplement for calcium deficiency .

Biogenic Orthorhombic α-Calcium Formate

Biogenic Orthorhombic α-Calcium Formate has been found in the sediments of Alkali Lake, Oregon, USA . The formation of α-Ca (HCO 2) 2 may be a result of a combination of two factors: lake microbial metabolism and anthropogenic pollution with Agent Orange .

Flower Thinning of ‘Fuji’ Apple

Calcium formate has been used in the flower thinning of ‘Fuji’ Apple . Spraying 1% calcium formate on the pistil 24, 48 or 72 hours after pollination, fruit set was clearly reduced by spraying 24 hours after pollination, whereas spraying 72 hours after pollination was ineffective .

Safety And Hazards

将来の方向性

Calcium formate is a versatile chemical compound with many benefits and applications across many modern industries . As a form of calcium, it has unique properties that make it useful in various manufacturing processes and products . The Calcium Formate Market size is expected to grow from USD 545 million in 2020 to USD 713 million by 2025 .

特性

IUPAC Name |

calcium;diformate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O2.Ca/c2*2-1-3;/h2*1H,(H,2,3);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOCVOKPQGJKKJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[O-].C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | CALCIUM FORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1634 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | calcium formate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_formate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64-18-6 (Parent) | |

| Record name | Calcium formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0027193 | |

| Record name | Calcium formate (Ca(HCO2)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, White solid; Soluble in water; [Hawley] White powder; [MSDSonline], WHITE-TO-YELLOW CRYSTALS OR CRYSTALLINE POWDER. | |

| Record name | Formic acid, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium formate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4158 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CALCIUM FORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1634 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Practically insol in alc, In water, 170 g/l @ 20 °C, Solubility in water, g/100ml at 20 °C: 16 | |

| Record name | CALCIUM FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5019 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM FORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1634 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.015, Density (bulk): 1150 kg/m³ | |

| Record name | CALCIUM FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5019 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM FORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1634 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Product Name |

Calcium formate | |

Color/Form |

Orthorhombic crystals or crystalline powder, White or pale yellow, crystalline powder | |

CAS RN |

544-17-2 | |

| Record name | Calcium formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formic acid, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium formate (Ca(HCO2)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium diformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP3JD65NPY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5019 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM FORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1634 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Greater than 300 °C | |

| Record name | CALCIUM FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5019 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

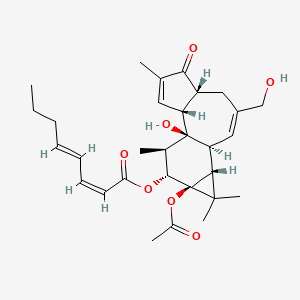

Feasible Synthetic Routes

Q & A

ANone: Calcium formate acts as an acidifier in the digestive system of animals. While it doesn't directly lower pH in the feed, upon ingestion and reaching the acidic environment of the stomach, formic acid is released. This release contributes to a lower gastric pH, which can be beneficial for nutrient digestion and absorption, particularly in young animals. [, ]

ANone: Research indicates that pigs fed free calcium formate exhibited an increase in somatostatin-producing cells within the gastric mucosa. Interestingly, no significant changes were observed in the number of enterochromaffin-like cells, which are responsible for histamine production. []

ANone: Calcium formate is represented by the molecular formula Ca(HCOO)2 and has a molecular weight of 130.116 g/mol. [, ]

ANone: Various spectroscopic techniques can be employed to characterize calcium formate. Fourier Transform Infrared (FTIR) spectroscopy helps identify characteristic functional groups like carboxylates. X-ray diffraction (XRD) provides insights into the crystal structure and phase composition. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 13C NMR, can determine the chemical shift anisotropy of the formate ion. [, , ]

ANone: Studies show that adding calcium formate to cement pastes can enhance their early strength. This improvement stems from calcium formate's ability to accelerate cement hydration, promoting the formation of calcium hydroxide and improving the overall hydration degree of the paste. Furthermore, it refines the pore structure, reducing porosity, and leading to a denser, stronger matrix. [, ]

ANone: Research suggests that the positive impact of calcium formate on early strength development is more pronounced in ordinary Portland cement pastes compared to Portland cement pastes with higher slag content. This difference likely arises from variations in the hydration kinetics and the composition of hydration products formed in each type of cement. []

ANone: In the context of biomass pyrolysis, calcium formate acts as an effective hydrogen donor. When co-fed with biomass, such as pine, during catalytic fast pyrolysis over a HZSM-5 catalyst, it significantly promotes the production of desirable monocyclic aromatic hydrocarbons (MAHs) while suppressing the formation of less desirable polycyclic aromatic hydrocarbons (PAHs). []

ANone: Comparative studies using pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) revealed that calcium formate exhibits a superior ability to supply hydrogen during the pyrolysis process compared to methanol or PET. This enhanced hydrogen donation significantly contributes to the increased yield of MAHs from biomass. []

ANone: This section was not extensively covered in the provided research papers.

ANone: The provided research papers didn't delve deep into systematic SAR studies of calcium formate.

ANone: Studies show that the method of calcium formate delivery significantly impacts its effects. For instance, in weaning pigs, free calcium formate negatively affects parietal cell populations in the stomach, while fat-protected calcium formate doesn't exhibit this adverse effect. This difference highlights the importance of formulation in mitigating potential drawbacks while preserving the beneficial aspects of calcium formate. []

ANone: This aspect was not the central focus of the provided research papers.

ANone: Following oral administration, calcium formate is rapidly absorbed into the bloodstream. Peak plasma formate concentrations are achieved approximately 60 minutes after ingestion. Elimination occurs rapidly, primarily through oxidation, with a half-life of roughly 59 minutes. This quick elimination suggests that even with repeated daily dosing, significant formate accumulation is unlikely. []

ANone: Research suggests that calcium formate shows potential as an effective preservative in animal feed. Although the exact mechanism of action needs further investigation, studies indicate its potential to inhibit microbial growth in feedstuffs. [, ]

ANone: Research on Japanese pear trees (cv. Kosui) showed that applying a 1% calcium formate solution to pistils just before or 24 hours after pollination effectively thinned 30-40% of the flowers. This thinning effect is attributed to calcium formate's inhibitory action on pollen germination and tube elongation, ultimately reducing fertilization. Importantly, the treatment did not negatively affect the size or sugar content of the harvested fruits. []

ANone: This aspect was not extensively covered in the provided research papers.

ANone: Research suggests that oral administration of calcium formate in dairy cows, at appropriate doses, appears to be safe. Studies where cows received calcium formate orally did not show any adverse clinical signs, changes in blood parameters (haptoglobin and pepsinogen), or significant damage to the abomasum upon necropsy. These findings indicate that calcium formate, unlike calcium chloride, might be a safer alternative for calcium supplementation in this context. [, ]

ANone: This area was not the primary focus of the provided research papers.

ANone: This specific area was not extensively covered in the provided research papers.

ANone: The solubility of calcium formate in various solvents is typically determined using a static equilibrium method. This method involves adding an excess amount of calcium formate to the solvent, allowing sufficient time for equilibrium to be reached, and then accurately measuring the concentration of dissolved calcium formate in the saturated solution. Different analytical techniques, such as titration or spectroscopic methods, can be used for quantification. []

ANone: Research indicates that the solubility of calcium formate is influenced by both the temperature and the composition of the solvent mixture. For instance, in binary solvent mixtures of methanol, ethanol, n-propanol, or acetone with water, the solubility of calcium formate increased with both increasing temperature and increasing water content. []

ANone: This specific aspect was not the central theme of the provided research papers.

ANone: This topic was not explicitly discussed in the provided research papers.

ANone: The provided research papers did not delve into the immunogenic potential of calcium formate.

ANone: This aspect was not extensively explored in the provided research papers.

ANone: The research papers didn't focus on calcium formate's interaction with drug-metabolizing enzymes.

ANone: While both calcium formate and calcium chloride are sources of calcium, research suggests that calcium formate might be a safer alternative for oral administration in cattle. Calcium chloride solutions are known to cause gastrointestinal irritation, while studies indicate that appropriately administered calcium formate does not cause such adverse effects. []

ANone: Yes, research highlights the feasibility of producing calcium formate using industrial waste streams. One method involves utilizing the waste liquid generated during the production of oxammonium hydrochloride, which contains formic acid. This method not only offers environmental benefits by reducing waste but also provides a cost-effective route for calcium formate synthesis. []

ANone: This aspect was not a primary focus of the provided research papers.

ANone: This specific area was not extensively covered in the provided research papers.

ANone: Calcium formate finds applications across diverse fields. It can act as a hydrogen donor in biomass pyrolysis for biofuel production. In agriculture, it serves as a chemical thinner for fruit trees. It is also explored in material science for modifying the properties of polymers, like nylon 6, to create porous structures. These varied applications highlight the versatility of calcium formate across different scientific disciplines. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[3.1.0]hexane](/img/structure/B1196588.png)

![N-[1-methyl-5-(4-methylphenyl)-2-imidazolyl]-4-oxo-4-(1-piperidinyl)butanamide](/img/structure/B1196602.png)

![N-[4-[4-[[1-oxo-2-(1-pyrrolidinyl)ethyl]amino]phenoxy]phenyl]-2-(1-pyrrolidinyl)acetamide](/img/structure/B1196603.png)

![2,5-diethoxy-N-[2-(2-methylphenyl)ethyl]-4-(1-tetrazolyl)benzenesulfonamide](/img/structure/B1196604.png)